molecular formula C21H26N2O8 B558326 Boc-glu(obzl)-osu CAS No. 32886-40-1

Boc-glu(obzl)-osu

Cat. No. B558326
CAS RN: 32886-40-1
M. Wt: 434,45 g/mole
InChI Key: XVJBCWSNHLGDLQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-glu(obzl)-osu” is an amino acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Synthesis Analysis

“Boc-glu(obzl)-osu” can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues .


Molecular Structure Analysis

The molecular formula of “Boc-glu(obzl)-osu” is C21H26N2O8 . The molecular weight is 434.44 .


Chemical Reactions Analysis

“Boc-glu(obzl)-osu” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .

Scientific Research Applications

  • Molecularly Imprinted Polymeric Membranes : Boc-glu(obzl)-osu derivatives have been used in the preparation of molecularly imprinted polymeric membranes for selective adsorption and enantioselective electrodialysis, demonstrating potential in chiral separation processes (Yoshikawa, Ooi, & Izumi, 2001).

  • Peptide Crystal Structure Analysis : Research has used Boc-glu(obzl)-osu in the crystal structure analysis of peptides to understand their parallel zipper arrangement of interacting helical peptide columns, contributing to the knowledge of peptide structures (Karle, Flippen-Anderson, Uma, & Balaram, 1990).

  • Synthesis of Oligophosphoseryl Peptides : This compound has been utilized in the synthesis of protected oligophosphoseryl peptides from bovine caseins, highlighting its role in the synthesis of complex biochemical compounds (Paquet & Johns, 2009).

  • Study of Alamethicin : Boc-glu(obzl)-osu has been used in studying the crystal structure of a segment of alamethicin, a peptide with potential applications in understanding ion channel function (Bosch, Jung, Schmitt, & Winter, 1985).

  • NMR Spectroscopy in Peptide Research : It has been employed in the context of nuclear magnetic resonance (NMR) spectroscopy for the characterization of protected peptides, aiding in the understanding of peptide structures (Schwenzer, Scheller, & Losse, 1979).

  • Synthesis of Peptide Derivatives : The compound has been used in the synthesis of various peptide derivatives, demonstrating its versatility in peptide chemistry (Zemlyakov, 2005).

  • Application in Vitamin K-Dependent Carboxylase Study : It has been used in the synthesis of analogs for the study of Vitamin K-Dependent carboxylase, which is crucial for understanding the function of this enzyme in blood clotting (Rich, Kawai, Goodman, & Suttie, 2009).

  • Development of Specific Substrates for Proteases : Boc-glu(obzl)-osu derivatives have been developed as substrates for blood-clotting proteases and trypsin, showing its application in biochemical assays (Kawabata et al., 1988).

Safety And Hazards

The safety data sheet of “Boc-glu(obzl)-osu” suggests that it should be used for research purposes only and not for human use . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJBCWSNHLGDLQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(obzl)-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-glu(obzl)-osu
Reactant of Route 2
Reactant of Route 2
Boc-glu(obzl)-osu
Reactant of Route 3
Reactant of Route 3
Boc-glu(obzl)-osu
Reactant of Route 4
Reactant of Route 4
Boc-glu(obzl)-osu
Reactant of Route 5
Reactant of Route 5
Boc-glu(obzl)-osu
Reactant of Route 6
Reactant of Route 6
Boc-glu(obzl)-osu

Citations

For This Compound
28
Citations
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
SS Wang, BF Gisin, DP Winter… - The Journal of …, 1977 - ACS Publications
A facile procedure for the preparation of a wide variety of esters derived from protected amino acids and peptides under mild conditions is described. The carboxylic acid to be esterified …
Number of citations: 334 pubs.acs.org
K Nakajima, K Okawa - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
To study the mechanism of enzyme action, cyclo(His–Glu–Cys-D-Phe–Gly) 2 was prepared as an esterase model from the corresponding linear decapeptide by the azide methods. The …
Number of citations: 32 www.journal.csj.jp
H Kondo, S Uno, F Moriuchi, J Sunamoto… - Bulletin of the …, 1983 - journal.csj.jp
A biotin-containing pentapeptide Boc–Glu–Ala–Met–Bct–Met (1) that corresponds to the coenzyme binding site of E. coli acetyl–CoA carboxylase has been prepared. Peptide 1 as well …
Number of citations: 6 www.journal.csj.jp
T Abiko, H Sekino - Mediators of Inflammation, 1992 - hindawi.com
Thymosin β 4 is a polypeptide isolated from thymosin fraction 5. This peptide exhibits important activities in the regulation and differentiation of thymus-dependent lymphocytes. An …
Number of citations: 3 www.hindawi.com
R Andruszkiewicz, T Zieniawa, H Chmara… - The Journal of …, 1994 - jstage.jst.go.jp
Fungal infections caused mainly by Candida albicans have increased rapidly in the last decades especially in immunocompromisedpatients such as patients with AIDS, organ …
Number of citations: 10 www.jstage.jst.go.jp
T Abiko, H Sekino - Bioorganic & medicinal chemistry, 1994 - Elsevier
Acetyl-thymic humoral factor-γ 2 chloromethyl ketone [Ac-Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu-CH 2 Cl], an analog of thymic humoral factor-γ 2, was synthesized and studied for its …
Number of citations: 9 www.sciencedirect.com
S Szabó, R Khlafulla, S Szarvas, M Almás, L Ladányi… - Chromatographia, 2000 - Springer
Indirect chiral separation methods based on enantiomeric derivatizations were developed in order to monitor optical purity of uncoded amino acids and a new series of amino acid …
Number of citations: 13 link.springer.com
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
An analog of thymosin fº isolated from oocytes of Xenopus laevis, deacetyl-thymosin f'", was synthesized by assembling 6 peptide fragments, followed by deprotection with 1 M …
Number of citations: 8 www.jstage.jst.go.jp
C TZOUGRAKI, RC MAKOFSKE… - … Journal of Peptide …, 1980 - Wiley Online Library
A solution synthesis of human β‐endorphin (β‐EP) was carried out by condensation of protected peptide segments bearing N α ‐tert.‐butyloxycarbonyl groups and benzyl‐derived …
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.